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molecular formula C12H12N4 B8640400 5-amino-3-benzyl-1-methyl-1H-pyrazole-4-carbonitrile

5-amino-3-benzyl-1-methyl-1H-pyrazole-4-carbonitrile

Cat. No. B8640400
M. Wt: 212.25 g/mol
InChI Key: RURZDQIUDIGHMX-UHFFFAOYSA-N
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Patent
US08933095B2

Procedure details

A mixture of (1-methoxy-2-phenylethylidene)malononitrile (prepared by the method of B. C. Kraybill et al., J. Am. Chem. Soc. 2002, 124, 12118-12128; 10 g, 50 mmol) and methylhydrazine (2.3 g, 50 mmol) in ethanol (120 mL) was heated to reflux for 10 minutes. The reaction was concentrated in vacuo, and the residue was diluted with water (200 mL) and extracted with EtOAc (3×100 mL). The combined organic layers were washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure to afford C10 as a yellow solid. Yield: 10 g, 47 mmol, 94%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
2.3 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[C:3](=[C:11]([C:14]#[N:15])[C:12]#[N:13])[CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.[CH3:16][NH:17][NH2:18]>C(O)C>[NH2:13][C:12]1[N:17]([CH3:16])[N:18]=[C:3]([CH2:4][C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=2)[C:11]=1[C:14]#[N:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CC1=CC=CC=C1)=C(C#N)C#N
Step Two
Name
methylhydrazine
Quantity
2.3 g
Type
reactant
Smiles
CNN
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
prepared by the method of B
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 minutes
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×100 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford C10 as a yellow solid

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=NN1C)CC1=CC=CC=C1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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